molecular formula C18H12N2O4 B2671488 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 727980-91-8

4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No. B2671488
CAS RN: 727980-91-8
M. Wt: 320.304
InChI Key: XDZNEGPHEKEUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is a chemical compound with the molecular formula C18H12N2O4 . It has a molecular weight of 320.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is represented by the formula C18H12N2O4 . This indicates that the molecule consists of 18 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Synthesis of Benzoxazocine and Benzoxazonine Derivatives : The reaction of cyanogen bromide with certain dihydroisoindol-2-yl precursors has been explored to synthesize benzoxazocine and benzoxazonine derivatives. This process has applications in creating compounds like Nefopam, an analgesic (Bremner & Thirasasana, 1982).

Liquid Crystalline Mixtures : Cyano derivatives of certain phenyl and alkyl dioxaborinane have shown potential in creating liquid-crystalline mixtures suitable for high information electrooptic display devices due to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).

Photoreaction Studies

Electron-Transfer Reactions : Studies on the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with amines have shed light on the selective conversion to beta-diketones and beta-hydroxy ketones. These findings have implications for understanding reaction mechanisms involving epoxy ketones (Hasegawa et al., 1997).

Mesomorphic Properties and Applications

Mesomorphic States Study : The phase states of 4′-n-alkoxy-4-cyanobiphenyl mesogens have been investigated through wide-line 1H NMR and DSC, contributing to the understanding of mesogenic transformations and thermotropic transitions in liquid crystal research (Chuvaev et al., 2009).

Solar Cell Applications

Organic Sensitizers : The engineering of donor-acceptor type organic sensitizers for solar cell applications has led to significant advancements. Organic sensitizers like JK-1 and JK-2, upon anchoring onto TiO2 film, have shown high incident photon to current conversion efficiency, highlighting their potential in improving solar cell efficiency (Kim et al., 2006).

Biochemical and Environmental Applications

Bioremediation of Environmental Pollutants : The use of laccase from Fusarium incarnatum in a reverse micelles system has been investigated for the bioremediation of Bisphenol A, a known endocrine-disrupting chemical. This study contributes to the understanding of biodegradation processes for environmental pollutants in non-aqueous media (Chhaya & Gupte, 2013).

properties

IUPAC Name

(4-cyanophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-11(18(23)24-13-8-6-12(10-19)7-9-13)20-16(21)14-4-2-3-5-15(14)17(20)22/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZNEGPHEKEUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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